molecular formula C19H21ClFN5O2 B1671139 TD3Ssc2vdf CAS No. 494861-87-9

TD3Ssc2vdf

Cat. No.: B1671139
CAS No.: 494861-87-9
M. Wt: 405.9 g/mol
InChI Key: BQNLTXZVZWVEDX-UHFFFAOYSA-N
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Description

EGIS-11150 is a small molecule drug developed by Egis Pharmaceuticals. It is primarily known for its potential as an antipsychotic compound with procognitive efficacy. The compound has shown promise in preclinical models for treating schizophrenia by not only controlling psychotic symptoms but also improving cognitive deficits .

Preparation Methods

The synthetic routes and reaction conditions for EGIS-11150 are not extensively detailed in publicly available sources. it is known that the compound has a molecular formula of C19H21ClFN5O2 and a molecular weight of 405.85 g/mol . Industrial production methods typically involve the synthesis of the core structure followed by functional group modifications to achieve the desired pharmacological properties.

Chemical Reactions Analysis

EGIS-11150 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen-containing functional groups.

    Reduction: Reduction reactions can occur at the aromatic rings and other reducible functional groups.

    Substitution: EGIS-11150 can participate in substitution reactions, especially at the halogenated positions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

EGIS-11150 exerts its effects by modulating several receptor pathways. It displays high affinity for adrenergic alpha1, alpha2c, 5-HT2A, and 5-HT7 receptors, and moderate affinity for adrenergic alpha2a and D2 receptors. It acts as a functional antagonist on all these receptors, except for the 5-HT7 receptors, where it functions as an inverse agonist . This modulation of receptor pathways leads to its antipsychotic and procognitive effects.

Comparison with Similar Compounds

EGIS-11150 is compared with other antipsychotic compounds such as:

    Haloperidol: A classical antipsychotic known for controlling positive symptoms of schizophrenia but with significant motor side effects.

    Risperidone: An atypical antipsychotic that addresses both positive and negative symptoms but has limited effects on cognitive deficits.

    Olanzapine: Another atypical antipsychotic with a broader receptor profile but also limited cognitive benefits.

EGIS-11150 stands out due to its unique procognitive profile and its ability to improve cognitive deficits in addition to controlling psychotic symptoms .

Properties

CAS No.

494861-87-9

Molecular Formula

C19H21ClFN5O2

Molecular Weight

405.9 g/mol

IUPAC Name

4-chloro-5-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethylamino]-2-methylpyridazin-3-one

InChI

InChI=1S/C19H21ClFN5O2/c1-25-19(27)17(20)15(11-23-25)22-6-9-26-7-4-12(5-8-26)18-14-3-2-13(21)10-16(14)28-24-18/h2-3,10-12,22H,4-9H2,1H3

InChI Key

BQNLTXZVZWVEDX-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=C(C=N1)NCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)Cl

Canonical SMILES

CN1C(=O)C(=C(C=N1)NCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Egis-11150

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.9 g (8.6 millimoles) of 4-chloro-5-(2-choroethylamino)-2-methyl-2H-pyridazine-3-one, 40 ml of acetonitrile, 2.07 g (9.4 millimoles) of 6-fluoro-3-piperidine-4-yl-1,2-benzisoxazole, 2.36 g of potassium carbonate and 0.17 g potassium iodide are admixed. The reaction mixture is heated to boiling for 24 hours, filtered over a magnesium sulfate containing carbon bed and the organic phase is evaporated. The crude product is dissolved in ethyl acetate, washed with water, the organic phase is dried over magnesium sulfate, filtered and evaporated. The crude product is recrystallized from ethyl acetate. Thus 2.8 g of the desired compound are obtained, yield 80.5%. Mp.: 145–147° C.
Name
4-chloro-5-(2-choroethylamino)-2-methyl-2H-pyridazine-3-one
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
2.36 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
80.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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